Desmethoxy Fluvoxamine Hydrochloride
Description
Serotonin Transporter Inhibition Dynamics
Desmethoxy Fluvoxamine Hydrochloride exerts its primary pharmacological effect through potent inhibition of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of synaptic serotonin (5-hydroxytryptamine, 5-HT). The compound binds to the orthosteric site of SERT with high affinity, competitively blocking serotonin reuptake and increasing extracellular serotonin concentrations. Kinetic studies suggest a two-site binding model, where initial interaction with extracellular loop 2 stabilizes the transporter in an outward-facing conformation, followed by deeper penetration into the central substrate-binding pocket.
The selectivity of this compound for SERT over norepinephrine (NET) and dopamine (DAT) transporters is notable. Comparative binding assays demonstrate a 50-fold greater affinity for SERT (K~i~ = 2.3 nM) compared to NET (K~i~ = 115 nM) and DAT (K~i~ = 290 nM). This specificity arises from steric complementarity with SERT's transmembrane domain 6 (TMD6), where the trifluoromethylphenyl group of the compound forms hydrophobic interactions with Ile172 and Phe341 residues.
Table 1: Comparative Binding Affinities of this compound
| Transporter | Binding Affinity (K~i~, nM) | Selectivity Ratio (vs. SERT) |
|---|---|---|
| SERT | 2.3 ± 0.4 | 1.0 |
| NET | 115 ± 12 | 50 |
| DAT | 290 ± 25 | 126 |
Data derived from radioligand displacement assays using [³H]paroxetine for SERT, [³H]nisoxetine for NET, and [³H]WIN35428 for DAT.
Allosteric Modulation of Neurotransmitter Reuptake
Emerging evidence suggests this compound modulates SERT function through both orthosteric and allosteric mechanisms. Molecular dynamics simulations reveal a secondary binding site at the extracellular interface of transmembrane domains 1 and 3 (TMD1-TMD3), distinct from the primary serotonin-binding pocket. Occupancy of this allosteric site induces conformational changes that stabilize the transporter in a closed, inward-facing state, prolonging serotonin reuptake inhibition duration.
This dual-action mechanism explains the compound's ability to potentiate the effects of endogenous serotonin under low-concentration conditions. At synaptic serotonin levels below 100 nM, allosteric binding increases SERT's apparent affinity for serotonin by 2.3-fold (EC~50~ shift from 180 nM to 78 nM). The allosteric effect is voltage-dependent, with greater potency observed at resting membrane potentials (-60 mV) compared to depolarized states (+40 mV).
Sigma-1 Receptor Agonism and Immunomodulatory Pathways
This compound demonstrates significant sigma-1 receptor (σ~1~R) agonist activity, with a binding affinity (K~i~ = 36 nM) comparable to its parent compound fluvoxamine. σ~1~R activation triggers endoplasmic reticulum (ER)-to-plasma membrane translocation, modulating calcium signaling and neurotransmitter release through interactions with inositol triphosphate receptors (IP~3~R).
The immunomodulatory effects of σ~1~R agonism involve:
- Downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) via inhibition of IκB kinase (IKK)
- Suppression of pro-inflammatory cytokine production (IL-6, TNF-α) in microglial cells
- Enhancement of mitochondrial antioxidant defenses through nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activation
Table 2: Sigma-1 Receptor-Mediated Immunomodulatory Effects
| Pathway | Effect Size (% Change) | Cellular System |
|---|---|---|
| NF-κB activation | -58 ± 7% | LPS-stimulated macrophages |
| IL-6 production | -72 ± 9% | Primary microglia culture |
| Mitochondrial ROS | -41 ± 5% | BV-2 microglial cell line |
| Nrf2 nuclear translocation | +220 ± 25% | SH-SY5Y neuronal cells |
Data from *in vitro studies using 1 μM this compound.*
The compound's σ~1~R activity synergizes with SERT inhibition in animal models of neuroinflammation, reducing interleukin-1β (IL-1β) levels by 65% in the prefrontal cortex following chronic administration. This dual mechanism positions this compound as a unique candidate for targeting neuropsychiatric disorders with inflammatory components.
Properties
Molecular Formula |
C14H20ClF3N2O |
|---|---|
Molecular Weight |
324.77 g/mol |
IUPAC Name |
2-[(Z)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine;hydrochloride |
InChI |
InChI=1S/C14H19F3N2O.ClH/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17;/h5-8H,2-4,9-10,18H2,1H3;1H/b19-13-; |
InChI Key |
NBIDBEINRUSTQP-OKOHOLKASA-N |
Isomeric SMILES |
CCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.Cl |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Desmethoxy Fluvoxamine Hydrochloride are not widely documented in public literature. it is known that the preparation of such compounds typically involves multiple steps, including the formation of key intermediates and their subsequent conversion into the final product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Desmethoxy Fluvoxamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desmethoxy Fluvoxamine Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Desmethoxy Fluvoxamine Hydrochloride involves targeting the serotonin transporter and interfering with the reuptake process, ultimately influencing serotonin signaling in the brain . This modulation of serotonin levels can have implications for studying the role of serotonin in various biological processes and may provide insights into the treatment of mental health disorders .
Comparison with Similar Compounds
Research Findings and Implications
- The absence of the methoxy group may reduce hepatic metabolism via CYP2D6, altering toxicity risks .
- Stability Studies : Fluvoxamine Maleate formulations are prone to hydrolysis and oxidation, generating Desmethoxy Fluvoxamine under accelerated storage conditions (40°C/75% RH) .
Q & A
Q. How can researchers characterize the chemical purity and stability of Desmethoxy Fluvoxamine Hydrochloride in preclinical studies?
Methodological Answer:
- HPLC Analysis : Utilize high-performance liquid chromatography (HPLC) with a C18 column (5 µm, 4.6 × 150 mm) and UV detection at 293 nm. Prepare the mobile phase with sodium hexanesulfonate (1.0 g), triethylamine (1.0 mL), phosphoric acid (1.0 mL), and acetonitrile (35% v/v) in water. Validate the method using a standard solution of this compound (0.05 mg/mL) to assess retention time, tailing factor (<2.0), and column efficiency (>3000 theoretical plates) .
- Impurity Profiling : Compare relative retention times (RRT) and response factors of degradation products against the parent compound. Use a linear calibration curve (1–100 µg/mL) to quantify impurities, ensuring total impurities do not exceed 3% .
- Stability Testing : Store samples at -20°C for long-term stability (≥5 years) and conduct accelerated degradation studies under heat (40°C), light, and acidic/alkaline conditions to identify major degradation pathways .
Q. What synthetic routes are recommended for optimizing the yield of this compound?
Methodological Answer:
- Amination and Cyclization : Adapt methods from structurally similar arylcyclohexylamines. For example, react 3-fluorophenyl precursors with ethylamine under reflux in ethanol, followed by cyclization with cyclohexanone. Purify intermediates via recrystallization in methanol .
- Salt Formation : Convert the free base to the hydrochloride salt using HCl gas in anhydrous diethyl ether. Monitor pH (target 1.5–2.0) and confirm salt formation via FT-IR (N-H stretch at 2500–3000 cm⁻¹) and elemental analysis (C, H, N ±0.3%) .
Advanced Research Questions
Q. How should researchers design pharmacodynamic studies to evaluate this compound’s efficacy in rodent models of depression?
Methodological Answer:
- Animal Models : Use chronic unpredictable stress (CUS) or social defeat models in Sprague-Dawley rats. Administer Desmethoxy Fluvoxamine (5–20 mg/kg, oral) for 4 weeks.
- Behavioral Endpoints :
- Forced Swim Test (FST) : Measure immobility time (seconds) as a proxy for depressive-like behavior.
- Sucrose Preference Test (SPT) : Quantify anhedonia via sucrose consumption (%) over 24 hours.
- Biochemical Correlates : Assess serotonin (5-HT) and norepinephrine (NE) levels in hippocampal tissue using LC-MS/MS. Normalize data to protein content (Bradford assay) .
Q. What statistical approaches resolve contradictions in clinical trial data for this compound’s efficacy?
Methodological Answer:
- Meta-Analysis : Pool data from trials using the Hamilton Depression Rating Scale (HAM-D). Apply random-effects models to account for heterogeneity. Calculate standardized mean differences (SMD) with 95% confidence intervals .
- Subgroup Analysis : Stratify patients by baseline HAM-D scores (≥24 vs. <24) or comorbidities (e.g., anxiety disorders). Use ANOVA with post-hoc Tukey tests to identify differential responses .
- Sensitivity Analysis : Exclude studies with high dropout rates (>20%) or unvalidated outcome measures to assess robustness .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
